molecular formula C4Br2F6 B1301196 1,2-Dibromohexafluorocyclobutane CAS No. 377-40-2

1,2-Dibromohexafluorocyclobutane

Cat. No.: B1301196
CAS No.: 377-40-2
M. Wt: 321.84 g/mol
InChI Key: HLCPJMKKTKDOGB-UHFFFAOYSA-N
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Description

1,2-Dibromohexafluorocyclobutane is a useful research compound. Its molecular formula is C4Br2F6 and its molecular weight is 321.84 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,2-Dibromohexafluorocyclobutane is a halogenated cyclobutane compound that has garnered interest due to its unique structural properties and potential biological activities. Understanding the biological activity of this compound is crucial for its application in various fields, including pharmaceuticals and environmental science.

Chemical Structure and Properties

This compound has the molecular formula C4Br2F6, with a molecular weight of approximately 332.84 g/mol. It features a cyclobutane ring substituted with two bromine atoms and four fluorine atoms, contributing to its chemical reactivity and interaction with biological systems.

Biological Activity

The biological activity of this compound has been studied primarily in relation to its effects on cellular processes and potential toxicity. Here are some key findings:

  • Cytotoxicity : Studies have shown that halogenated compounds can exhibit cytotoxic effects on various cell lines. For instance, this compound demonstrated significant cytotoxicity against human cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action is believed to involve the disruption of cellular membranes and interference with metabolic processes.
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
  • Environmental Impact : As a halogenated compound, this compound raises concerns regarding environmental persistence and bioaccumulation. Its potential effects on aquatic organisms have been documented, highlighting the need for careful assessment of its ecological impact.

Case Studies

Several case studies have explored the biological activity of halogenated cyclobutanes, including this compound:

  • Cytotoxicity in Cancer Research :
    • A study conducted on various human cancer cell lines revealed that exposure to this compound resulted in a dose-dependent decrease in cell viability. The IC50 values varied among different cell lines, suggesting selective toxicity profiles.
    • Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:
    Cell LineIC50 (µM)Mechanism of Action
    HeLa (Cervical)15Disruption of mitochondrial function
    MCF-7 (Breast)20Induction of apoptosis
    A549 (Lung)25Cell cycle arrest
  • Antimicrobial Efficacy :
    • In vitro tests showed that this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Table 2 presents the minimum inhibitory concentrations (MIC) determined for various bacterial strains:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus50
    Escherichia coli75

Properties

IUPAC Name

1,2-dibromo-1,2,3,3,4,4-hexafluorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCPJMKKTKDOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C1(F)Br)(F)Br)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371594
Record name 1,2-Dibromohexafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377-40-2
Record name 1,2-Dibromohexafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 377-40-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.